Cas no 36622-29-4 ((-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile)

(-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile structure
36622-29-4 structure
Product Name:(-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile
CAS No:36622-29-4
MF:C27H38N2O4
MW:454.601627826691
CID:853795
PubChem ID:92305
Update Time:2025-10-30

(-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile
    • (S)-(-)-Verapamil Hydrochloride
    • (-)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile
    • (-)-2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
    • NCIMech_000868
    • BIDD:GT0587
    • (-)-verapamil
    • NCGC00016083-03
    • (S)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
    • verapamil-s
    • SGTNSNPWRIOYBX-MHZLTWQESA-N
    • NCGC00016083-12
    • Benzeneacetonitrile, alpha-(3((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha(1-methylethyl)-, (alpha,S)-
    • NCGC00686699-01
    • NCGC00024710-01
    • 4YH
    • 2-(3,4-dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile
    • CHEBI:77736
    • (2S)-2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
    • 36622-29-4
    • s-verapamil
    • VERAPAMIL (S)-FORM [MI]
    • NCGC00016083-01
    • (2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
    • UNII-9P7619E627
    • EINECS 253-133-3
    • 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile(verapamil)
    • NCGC00016412-01
    • BENZENEACETONITRILE, .ALPHA.-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-3,4-DIMETHOXY-.ALPHA.-(1-METHYLETHYL)-, (.ALPHA.S)-
    • Lopac-V-4629
    • CAS-152-11-4
    • (S) Verapamil
    • starbld0017717
    • Q27147328
    • BDBM50005628
    • Tocris-0654
    • 9P7619E627
    • VERAPAMIL, (-)-
    • BENZENEACETONITRILE, .ALPHA.-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)METHYLAMINO)PROPYL)-3,4-DIMETHOXY-.ALPHA.-(1-METHYLETHYL)-, (S)-
    • SCHEMBL14874635
    • (S)-VERAPAMIL
    • NCGC00016083-02
    • CHEMBL36148
    • DTXSID301017708
    • (S)-(-)-verapamil
    • (-)-(S)-verapamil
    • Inchi: 1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m0/s1
    • InChI Key: SGTNSNPWRIOYBX-MHZLTWQESA-N
    • SMILES: O(C)C1=C(C=CC(=C1)[C@](C#N)(CCCN(C)CCC1C=CC(=C(C=1)OC)OC)C(C)C)OC

Computed Properties

  • Exact Mass: 440.26800
  • Monoisotopic Mass: 490.26
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 606
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.058
  • Melting Point: 126-129°C
  • Boiling Point: 586.1 °C at 760 mmHg
  • Flash Point: 308.3 °C
  • Refractive Index: 1.526
  • PSA: 63.95000
  • LogP: 4.84708

(-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile Security Information

  • Storage Condition:-20°C Freezer

(-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile Pricemore >>

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Additional information on (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile

Comprehensive Overview of (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile (CAS No. 36622-29-4)

The compound (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile, identified by its CAS No. 36622-29-4, is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique chemical architecture, featuring multiple methoxy groups and a carbonitrile moiety, makes it a subject of interest for researchers exploring novel therapeutic agents. This article delves into the compound's properties, potential applications, and relevance to current scientific trends, ensuring a balanced blend of technical depth and accessibility.

One of the most striking features of (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile is its stereochemistry, as indicated by the "(-)" prefix. This suggests the presence of an enantiomerically pure form, which is often critical in drug development due to the differential biological activity of stereoisomers. The compound's dimethoxyphenyl and phenethyl groups are known to interact with various biological targets, including receptors and enzymes, making it a candidate for further investigation in neurodegenerative diseases and metabolic disorders.

In recent years, the scientific community has shown a growing interest in multi-target-directed ligands (MTDLs), which are compounds designed to modulate multiple biological pathways simultaneously. Given the structural complexity of CAS No. 36622-29-4, it is plausible that this molecule could exhibit such multi-target activity. Researchers are particularly intrigued by its potential to address complex diseases like Alzheimer's, where single-target therapies have often fallen short. The carbonitrile group, in particular, is a versatile functional group that can enhance binding affinity and metabolic stability, two key factors in drug design.

The synthesis of (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile involves sophisticated organic chemistry techniques, including asymmetric synthesis to achieve the desired stereochemistry. The presence of multiple methoxy groups necessitates careful optimization of reaction conditions to avoid unwanted side reactions. Recent advancements in green chemistry have also prompted researchers to explore more sustainable synthetic routes for such compounds, aligning with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

From a pharmacological perspective, the compound's lipophilicity, influenced by its dimethoxyphenyl and phenethyl substituents, is a critical parameter. Lipophilicity affects not only the molecule's ability to cross cell membranes but also its distribution and elimination in vivo. Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict its pharmacokinetic properties, providing valuable insights for further development. These tools are increasingly relied upon in modern drug discovery to streamline the identification of promising candidates.

Another area of interest is the compound's potential role in epigenetic modulation. The methoxy groups on the aromatic rings could interact with histone deacetylases (HDACs) or other epigenetic regulators, offering a novel mechanism of action. Epigenetics is a hot topic in contemporary research, with implications for cancer, aging, and neurological disorders. If CAS No. 36622-29-4 demonstrates epigenetic activity, it could open new avenues for therapeutic intervention.

In summary, (-)-3-(3,4-Dimethoxyphenyl)-6-((5,6-dimethoxyphenethyl)methylamino)hexane-3-carbonitrile represents a fascinating case study in the intersection of chemistry and biology. Its structural features, including the carbonitrile and methoxy groups, make it a versatile scaffold for further exploration. As the scientific community continues to prioritize multi-target therapies and sustainable synthesis, this compound is poised to remain a relevant subject of research. Future studies will likely focus on elucidating its precise mechanisms of action and optimizing its pharmacological profile for potential clinical applications.

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